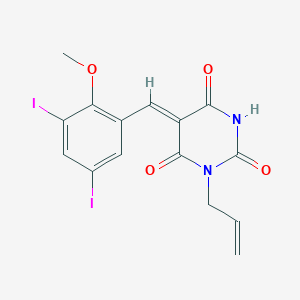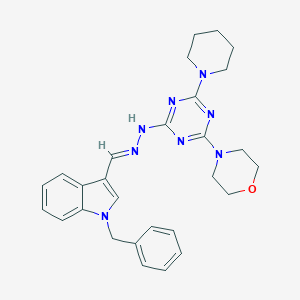
1-allyl-5-(3,5-diiodo-2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-5-(3,5-diiodo-2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and its ability to interact with biological systems, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 1-allyl-5-(3,5-diiodo-2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have shown that this compound has the ability to interact with biological systems by inhibiting the activity of certain enzymes and proteins. This interaction leads to the induction of apoptosis in cancer cells and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 1-allyl-5-(3,5-diiodo-2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit the activity of certain enzymes and proteins. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-allyl-5-(3,5-diiodo-2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its unique chemical structure and its ability to interact with biological systems. This makes it a promising candidate for further research in various fields. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research involving 1-allyl-5-(3,5-diiodo-2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is in the development of new anticancer agents based on the chemical structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Finally, studies are needed to determine the potential toxicity of this compound and its safety for use in various applications.
Métodos De Síntesis
The synthesis of 1-allyl-5-(3,5-diiodo-2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves several steps. The first step involves the reaction of 3,5-diiodo-2-methoxybenzaldehyde with ethyl acetoacetate to form 5-(3,5-diiodo-2-methoxybenzylidene)rhodanine. The second step involves the reaction of the previous compound with allyl bromide to form 1-allyl-5-(3,5-diiodo-2-methoxybenzylidene)rhodanine. Finally, the third step involves the oxidation of the previous compound to form 1-allyl-5-(3,5-diiodo-2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione.
Aplicaciones Científicas De Investigación
1-Allyl-5-(3,5-diiodo-2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has potential applications in various fields of scientific research. One of the main areas of interest is in the field of medicine, where this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound has the ability to induce apoptosis in cancer cells, making it a promising candidate for further research.
Propiedades
Nombre del producto |
1-allyl-5-(3,5-diiodo-2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione |
|---|---|
Fórmula molecular |
C15H12I2N2O4 |
Peso molecular |
538.07 g/mol |
Nombre IUPAC |
(5Z)-5-[(3,5-diiodo-2-methoxyphenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H12I2N2O4/c1-3-4-19-14(21)10(13(20)18-15(19)22)6-8-5-9(16)7-11(17)12(8)23-2/h3,5-7H,1,4H2,2H3,(H,18,20,22)/b10-6- |
Clave InChI |
IRDDFRDTAGGAMZ-POHAHGRESA-N |
SMILES isomérico |
COC1=C(C=C(C=C1I)I)/C=C\2/C(=O)NC(=O)N(C2=O)CC=C |
SMILES |
COC1=C(C=C(C=C1C=C2C(=O)NC(=O)N(C2=O)CC=C)I)I |
SMILES canónico |
COC1=C(C=C(C=C1I)I)C=C2C(=O)NC(=O)N(C2=O)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2E)-1-methyl-2-(thiophen-2-ylmethylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B301562.png)
![N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-2-(4-morpholinylcarbonyl)benzamide](/img/structure/B301565.png)
![2-{4-[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]piperazin-1-yl}-6-nitro-1,3-benzothiazole](/img/structure/B301566.png)
![(2Z,5E)-3-cyclohexyl-5-{2,3-dibromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B301569.png)
![3-Cyclohexyl-2-(cyclohexylimino)-5-{4-[(4-iodobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidin-4-one](/img/structure/B301570.png)
![N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-adamantanecarboxamide](/img/structure/B301571.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B301573.png)
![N-[4-(3,4-Dimethoxy-phenyl)-thiazol-2-yl]-3-(4-oxo-4H-quinazolin-3-yl)-propionamide](/img/structure/B301574.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B301576.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B301577.png)
![5-chloro-N-[4-(diethylamino)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B301581.png)

